2-Hydroxydesipramine b-D-glucuronide sodium salt
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Overview
Description
5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl hexopyranosiduronic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dibenzoazepine core linked to a hexopyranosiduronic acid moiety. Its molecular formula is C25H32N2O7, and it has a molecular weight of 472.531 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl hexopyranosiduronic acid typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include methylamine, dibenzoazepine derivatives, and hexopyranosiduronic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as catalytic hydrogenation, selective oxidation, and chromatographic purification. Reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl hexopyranosiduronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert certain functional groups to their reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl hexopyranosiduronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl hexopyranosiduronic acid involves its interaction with specific molecular targets and pathways. This compound is known to interact with neurotransmitter receptors and transporters, modulating their activity and influencing neurotransmission. It may also affect intracellular signaling pathways, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl β-D-glucopyranosiduronic acid: Similar structure but with a dimethylamino group instead of a methylamino group.
5-[(2S)-2-Methyl-3-(methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol: Similar structure but with a hydroxyl group instead of the hexopyranosiduronic acid moiety.
Uniqueness
The uniqueness of 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl hexopyranosiduronic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H31ClN2O7 |
---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C24H30N2O7.ClH/c1-25-11-4-12-26-17-6-3-2-5-14(17)7-8-15-13-16(9-10-18(15)26)32-24-21(29)19(27)20(28)22(33-24)23(30)31;/h2-3,5-6,9-10,13,19-22,24-25,27-29H,4,7-8,11-12H2,1H3,(H,30,31);1H |
InChI Key |
MALKYTYKPCWFIV-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O.Cl |
Origin of Product |
United States |
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